An In-depth Technical Guide to the Synthesis of Quizartinib (C24H25ClFN3O2)
An In-depth Technical Guide to the Synthesis of Quizartinib (C24H25ClFN3O2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quizartinib, a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, is a crucial therapeutic agent in the treatment of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations. This technical guide provides a comprehensive overview of the core synthesis pathway of Quizartinib, with detailed experimental protocols, quantitative data analysis, and mechanistic insights. The synthesis involves a convergent approach, culminating in the coupling of two key intermediates: 4-[7-(2-morpholinoethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]aniline and phenyl (5-tert-butylisoxazol-3-yl)carbamate. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and development of related pharmaceutical compounds.
Introduction
Quizartinib (formerly AC220) is an orally bioavailable small molecule that exhibits high affinity for the ATP-binding domain of FLT3, effectively inhibiting its autophosphorylation and downstream signaling pathways that are critical for the proliferation and survival of leukemic cells.[3][4] The molecular formula of Quizartinib is C29H32N6O4S, and its chemical name is N-(5-tert-butylisoxazol-3-yl)-N'-{4-[7-(2-morpholinoethoxy)imidazo[2,1-b]benzothiazol-2-yl]phenyl}urea.[5] The synthesis of this complex molecule is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.
Overall Synthesis Pathway
The synthesis of Quizartinib is achieved through a convergent pathway, which involves the independent synthesis of two key fragments, followed by their coupling to form the final urea linkage. The overall strategy is depicted in the workflow diagram below.
Figure 1: Overall synthetic workflow for Quizartinib.
Synthesis of Key Intermediates
Synthesis of 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][1][2]benzothiazole-2-yl]aniline (Intermediate I)
The synthesis of the complex benzothiazole core (Intermediate I) is a linear sequence starting from 4-nitrophenol.
4-Nitrophenol undergoes a nucleophilic substitution reaction with 4-(2-chloroethyl)morpholine hydrochloride to yield 4-[2-(4-nitrophenoxy)ethyl]morpholine.[6]
The nitro group of 4-[2-(4-nitrophenoxy)ethyl]morpholine is reduced via hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to afford 4-[2-(4-morpholinyl)ethoxy]aniline.[6]
This intermediate is prepared through a two-step cyclization process starting from 4-[2-(4-morpholinyl)ethoxy]aniline.[6]
The final step in the synthesis of Intermediate I is the reduction of the nitro group of 7-[2-(4-morpholinyl)ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b][1][2]benzothiazole. This is commonly achieved using iron powder and ammonium chloride in a suitable solvent system.[6]
Synthesis of Phenyl (5-tert-butylisoxazol-3-yl)carbamate (Intermediate II)
The second key intermediate is synthesized in a straightforward manner.
3-Amino-5-tert-butylisoxazole is reacted with phenyl chloroformate in the presence of a base, such as pyridine or potassium carbonate, in an aprotic solvent like tetrahydrofuran (THF). The reaction proceeds at a mild temperature (0 °C to room temperature) to give the desired carbamate with a high yield.[1]
Final Synthesis of Quizartinib
The final step in the synthesis of Quizartinib involves the formation of the urea linkage.
4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][1][2]benzothiazole-2-yl]aniline (Intermediate I) is reacted with phenyl (5-tert-butylisoxazol-3-yl)carbamate (Intermediate II) to form Quizartinib.[6] The reaction is typically carried out in a suitable solvent, and the final product can be purified by recrystallization or chromatography.
Reaction Mechanisms
The key reaction mechanisms involved in the synthesis of Quizartinib are nucleophilic substitution, reduction, cyclization, and urea formation. A detailed mechanistic diagram for the formation of the carbamate intermediate is presented below.
Figure 2: Mechanism of carbamate formation.
Quantitative Data Summary
| Step | Reactants | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Synthesis of Intermediate II | 3-Amino-5-tert-butylisoxazole, Phenyl Chloroformate | Pyridine or K2CO3 | Tetrahydrofuran (THF) | 0 - 25 | 0.75 | ~99 | - | [1] |
| Overall Synthesis of Quizartinib | 4-Nitrophenol, 4-(2-chloroethyl)morpholine HCl, 3-Amino-5-tert-butylisoxazole, Phenyl Chloroformate, etc. | Pd/C, Fe, NH4Cl, etc. | Various | - | - | 55 | 99.17 | [6] |
| Final Coupling and Salt Formation | Intermediate I, Intermediate II | - | - | - | - | 95 | 99.1 | [1] |
Experimental Protocols
Synthesis of Phenyl (5-tert-butylisoxazol-3-yl)carbamate (Intermediate II)
To a solution of 3-amino-5-tert-butylisoxazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, an equimolar amount of pyridine is added. Phenyl chloroformate is then added dropwise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 45 minutes. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash chromatography.[1]
Final Synthesis of Quizartinib
A detailed experimental protocol for the final coupling step as described in a patent is as follows: A reaction vessel is charged with N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea and methanol. The mixture is heated and stirred. Concentrated hydrochloric acid is added, and the mixture is heated to reflux for one hour. After cooling to room temperature, the solid product is collected by filtration, washed with methanol, and dried under vacuum to yield the dihydrochloride salt of Quizartinib.[1]
Spectroscopic Data
Phenyl (5-tert-butylisoxazol-3-yl)carbamate (Intermediate II)
-
¹H NMR: Characteristic peaks include δ 1.28 (s, 9H, tert-butyl), 6.42 (s, 1H, isoxazole proton), and aromatic protons in the range of δ 7.18–7.45.[1]
-
Mass Spectrometry (MS): The molecular ion peak is observed at m/z 261.3 (M+H)⁺, which confirms the molecular weight of 260.29 g/mol .[1]
4-(Benzo[d]imidazo[2,1-b]thiazol-2-yl)aniline (A core structure similar to a fragment of Intermediate I)
-
¹H NMR (400 MHz, Chloroform-d): δ 7.82 (s, 1H, ArH), 7.70–7.65 (m, 3H, ArH), 7.57 (d, J = 8.0 Hz, 1H, ArH), 7.46–7.40 (m, 1H, ArH), 7.34–7.28 (m, 1H, ArH), 6.74 (d, J = 8.4 Hz, 2H, ArH), 3.74 (s, 2H, NH₂).[7]
-
¹³C NMR (100 MHz, Chloroform-d): δ 147.1, 146.7, 145.0, 131.3, 129.2, 125.4 (2C), 125.1, 123.6, 123.5, 123.3, 114.3 (2C), 111.4, 104.2.[7]
Quizartinib
-
Mass Spectrometry (MS/MS): The ion transition at a mass-to-charge ratio (m/z) of 561.129/114.09 is monitored for Quizartinib.[8]
Conclusion
The synthesis of Quizartinib is a well-established process that relies on a convergent strategy, allowing for the efficient construction of this complex molecule. This guide has provided a detailed overview of the synthesis, including experimental procedures, quantitative data, and mechanistic insights. The information presented herein is intended to be a valuable resource for chemists and pharmaceutical scientists working on the synthesis of Quizartinib and related compounds. Further optimization of reaction conditions and purification methods may lead to even more efficient and scalable synthetic routes.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Quizartinib | FLT3 | Tocris Bioscience [tocris.com]
- 3. rsc.org [rsc.org]
- 4. Quizartinib | C29H32N6O4S | CID 24889392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Synthesis of Quizartinib [cjph.com.cn]
- 7. 1-Phenyl-N-(benzothiazol-2-yl)methanimine derivatives as Middle East respiratory syndrome coronavirus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
